Furan-3-yl vs. Furan-2-yl Isomer: Impact on Cytotoxic Potency Across Cancer Cell Lines
The furan-2-yl isomer (CAS 1421499-98-0) has reported IC₅₀ values of 15 µM (MCF-7 breast cancer), 20 µM (A549 lung cancer), and 25 µM (HeLa cervical cancer) in cell viability assays . For the furan-3-yl target compound (CAS 1428348-87-1), preliminary data from the MCF-7 assay indicate an IC₅₀ of approximately 30 µM, representing a roughly 2-fold reduction in potency relative to the furan-2-yl isomer in this cell line . This regioisomer-dependent potency difference suggests that the furan oxygen position modulates either cellular permeability or target engagement, making the furan-3-yl compound a distinct tool for probing regioisomer-specific biological effects.
| Evidence Dimension | Cytotoxic potency (IC₅₀) in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 30 µM (MCF-7) |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 1421499-98-0): IC₅₀ = 15 µM (MCF-7) |
| Quantified Difference | Approximately 2-fold lower potency for the furan-3-yl compound |
| Conditions | MCF-7 breast cancer cell line; MTT or similar cell viability assay; exact protocol details not publicly available |
Why This Matters
Procurement of the furan-3-yl isomer rather than the furan-2-yl isomer is essential when the research objective is to probe regioisomer-dependent target interactions or when a less potent analog is desired as a control compound in SAR studies.
